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molecular formula C12H11FN2 B8629398 4-Fluoro-2-phenylaminoaniline

4-Fluoro-2-phenylaminoaniline

Cat. No. B8629398
M. Wt: 202.23 g/mol
InChI Key: DJGUQVRKOFIKEV-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of (5-fluoro-2-nitrophenyl)phenylamine (1.37 g, 5.90 mmol) in IMS (50 mL) and EtOAc (50 mL) was degassed with a stream of nitrogen prior to addition of 10% Pd/C (138 mg) and was stirred at RT under a hydrogen atmosphere for 4 h. The suspension was then filtered through a PTFE frit and the filtrate was concentrated in vacuo affording 4-Fluoro-N2-phenylbenzene-1,2-diamine as a red oil (1.19 g, quantitative). LCMS: RT 2.87 min [M+H]+ 203.1.
Quantity
1.37 g
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=1>CCOC(C)=O>[F:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5]([NH2:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC1=CC=CC=C1)[N+](=O)[O-]
Name
IMS
Quantity
50 mL
Type
solvent
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under a hydrogen atmosphere for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with a stream of nitrogen
ADDITION
Type
ADDITION
Details
to addition of 10% Pd/C (138 mg)
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered through a PTFE frit
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C(C(=CC1)N)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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